molecular formula C10H10N6O2 B2770975 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid CAS No. 899021-95-5

2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid

Cat. No.: B2770975
CAS No.: 899021-95-5
M. Wt: 246.23
InChI Key: KOPFKAZIDASMQL-UHFFFAOYSA-N
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Description

2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid is a complex organic compound with the molecular formula C10H10N6O2. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrazolidine ring through a hydrazinyl group. The presence of multiple nitrogen atoms and the benzoic acid group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-hydrazinylbenzoic acid with 3,5-diaminopyrazole. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazolidine ring. The general reaction scheme is as follows:

    Step 1: 2-Hydrazinylbenzoic acid is reacted with 3,5-diaminopyrazole in the presence of an acid catalyst.

    Step 2: The reaction mixture is heated to promote the condensation reaction, leading to the formation of the pyrazolidine ring.

    Step 3: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.

Scientific Research Applications

2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further biological evaluation.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms and aromatic structure allow it to bind to various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid
  • This compound derivatives
  • Other pyrazolidine-based compounds

Uniqueness

This compound is unique due to its specific combination of a benzoic acid moiety and a pyrazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-4-2-1-3-5(6)10(17)18/h1-4H,(H,17,18)(H5,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJVKMQBRMWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(NN=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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